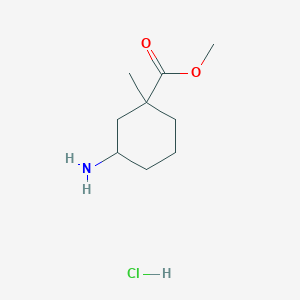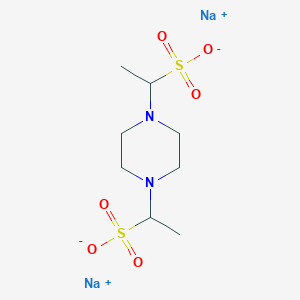
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” is a chemical compound with the molecular formula C18H16N2O2. It has a molecular weight of 292.33 .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide and its derivatives have been researched for their antimicrobial properties. In a study, various naphthalene-1-carboxanilides showed significant activity against Mycobacterium avium subsp. paratuberculosis, demonstrating higher activity than some standard antibiotics like rifampicin and ciprofloxacin (Goněc et al., 2014). Furthermore, derivatives of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides exhibited high biological activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species (Kos et al., 2013).
Chemical Structure and Properties
The chemical structure and properties of naphthalene-1-carboxamide derivatives have been extensively studied. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1yl variant, were explored (Özer et al., 2009). Similarly, the preparation of electrochromic polymers incorporating 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides has been reported (Hsiao & Han, 2017).
Photosynthetic Electron Transport Inhibition
Compounds based on naphthalene-1-carboxamide have been evaluated for their potential to inhibit photosynthetic electron transport in plants. For instance, certain naphthalene-1-carboxanilides demonstrated PET-inhibiting activity when tested on isolated spinach chloroplasts (Goněc et al., 2014).
Potential in Medical Imaging
Naphthalene-sulfonamides, closely related to naphthalene-1-carboxamides, have been synthesized for use in positron emission tomography (PET) imaging, highlighting their potential application in medical diagnostics (Wang et al., 2008).
Polymer Science Applications
The creation of redox-active and electrochromic aromatic polyamides using naphthalene-based diamine monomers illustrates the application of these compounds in advanced material science (Hsiao & Han, 2017).
Eigenschaften
IUPAC Name |
N-(2-amino-4-methoxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-13-9-10-17(16(19)11-13)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDRYCEWOSRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)


![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)